molecular formula C19H17ClN2O2S2 B11112168 (5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11112168
M. Wt: 404.9 g/mol
InChI Key: OFKZXJQWNGIPAN-LICLKQGHSA-N
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Description

(5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, introduction of the chloromethyl and methoxyphenyl groups, and final functionalization to achieve the desired compound. Common reagents used in these reactions include thioacids, amines, and aldehydes, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins or DNA can provide insights into its mechanism.

Comparison with Similar Compounds

Similar compounds to (5E)-3-{[(3-CHLORO-2-METHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives, such as:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C19H17ClN2O2S2

Molecular Weight

404.9 g/mol

IUPAC Name

(5E)-3-[(3-chloro-2-methylanilino)methyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O2S2/c1-12-15(20)4-3-5-16(12)21-11-22-18(23)17(26-19(22)25)10-13-6-8-14(24-2)9-7-13/h3-10,21H,11H2,1-2H3/b17-10+

InChI Key

OFKZXJQWNGIPAN-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S

Canonical SMILES

CC1=C(C=CC=C1Cl)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Origin of Product

United States

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